molecular formula C7H9Br2NS B2528673 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide CAS No. 733757-75-0

2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide

Cat. No.: B2528673
CAS No.: 733757-75-0
M. Wt: 299.02
InChI Key: ZICGSUAGXSIQQD-UHFFFAOYSA-N
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Description

2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide is a chemical compound with the molecular formula C₇H₈BrNS·HBr It is a brominated derivative of thieno[3,2-c]pyridine, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Scientific Research Applications

Organic Synthesis and Catalysis

Research in the realm of organic synthesis often explores the utility of heterocyclic compounds, like pyridine derivatives, as intermediates or catalysts in the synthesis of complex molecules. The review by Parmar et al. (2023) emphasizes the significance of hybrid catalysts, including organocatalysts and metal catalysts, in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which share structural similarities with the thieno[3,2-c]pyridine framework (Parmar, Vala, & Patel, 2023). This suggests potential applications of 2-bromo-thieno[3,2-c]pyridine derivatives in catalyzing or mediating reactions leading to bioactive or structurally complex molecules.

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, the structural motifs similar to 2-bromo-thieno[3,2-c]pyridine are explored for their potential biological activities. Alshamrani's review (2023) on pyridine-based Cu(II) complexes as potent anticancer agents highlights the broad biological activities of pyridine derivatives, including anticancer, anti-inflammatory, and antibacterial effects (Alshamrani, 2023). The ability to form stable complexes with metals like Cu(II) could be indicative of the potential utility of 2-bromo-thieno[3,2-c]pyridine hydrobromide in developing new therapeutic agents.

Environmental and Material Sciences

Another area of interest involves the environmental and material science applications of brominated organic compounds. Inorganic bromine compounds, similar in some respects to organic bromides, play significant roles in atmospheric chemistry, particularly in the marine boundary layer, affecting ozone processing and atmospheric chemistry dynamics (Sander et al., 2003). While this research focuses on inorganic species, it underscores the broader environmental significance of bromine-containing compounds, potentially extending to the study of organic bromides like 2-bromo-thieno[3,2-c]pyridine hydrobromide in understanding atmospheric reactions or as precursors in the synthesis of environmentally relevant materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide typically involves the bromination of thieno[3,2-c]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K₂CO₃) or cesium carbonate

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS.BrH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICGSUAGXSIQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product from Step 1 (9.57 g, 40 mmol) was dissolved in CHCl3 (150 mL) at 0° C. and treated with bromine (2.1 mL, 40 mmol) dropwise over 10 minutes. The mixture was stirred for 16 h at room temperature then filtered to afford the title compound as a solid.
Quantity
9.57 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two

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